![molecular formula C13H20O2Si B14597922 Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- CAS No. 60068-19-1](/img/structure/B14597922.png)
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a cyclopropyl ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable cyclopropyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules and surfaces.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets. The silane group can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical pathways, influencing its behavior and applications.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Phenyltrimethylsilane
- Cyclopropyltrimethylsilane
Uniqueness
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is unique due to the presence of the methoxyphenyl group attached to the cyclopropyl ring, which imparts distinct chemical properties
Properties
CAS No. |
60068-19-1 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-14-12-7-5-11(6-8-12)13(9-10-13)15-16(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
LENRUBDNMBNBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)

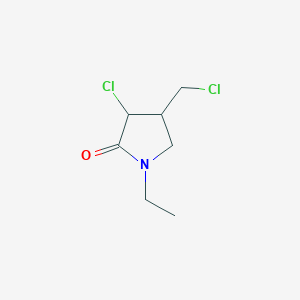
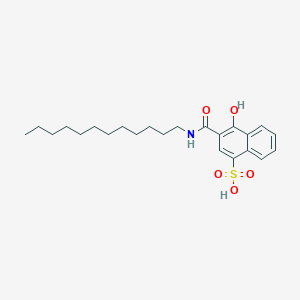
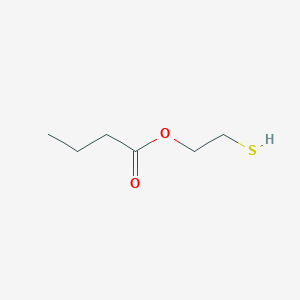

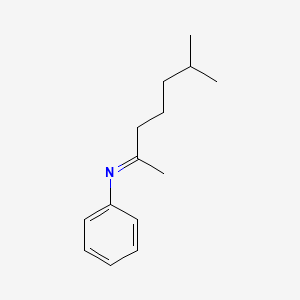
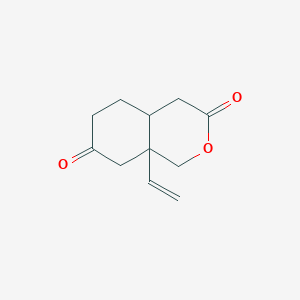
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)


![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
